molecular formula C15H17NO3 B1279095 tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate CAS No. 285984-22-7

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate

Cat. No.: B1279095
CAS No.: 285984-22-7
M. Wt: 259.3 g/mol
InChI Key: GDVXBLGVBZJTCC-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of naphthalene, featuring a tert-butyl carbamate group attached to the 4-hydroxy position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXBLGVBZJTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448511
Record name tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285984-22-7
Record name tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Substrate : 4-Amino-1-naphthol
  • Reagents : Boc₂O (1.1–1.5 equiv), base (triethylamine, NaHCO₃, or NaOH)
  • Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or aqueous-organic biphasic systems
  • Temperature : 0°C to room temperature
  • Time : 4–24 hours

Procedure :

  • Dissolve 4-amino-1-naphthol in THF or DCM.
  • Add Boc₂O and a base (e.g., triethylamine) dropwise under inert atmosphere.
  • Stir until completion, then concentrate and purify via column chromatography (ethyl acetate/hexane) or recrystallization.

Yield : 85–97%.

Catalytic Methods for Enhanced Efficiency

Guanidine Hydrochloride Catalysis

Guanidine hydrochloride accelerates Boc protection in ethanol, enabling rapid reactions at mild temperatures.

Conditions :

  • Catalyst : Guanidine HCl (15 mol%)
  • Solvent : Ethanol
  • Temperature : 35–40°C
  • Time : 15–30 minutes

Yield : 96%.

Iron(III) Triflate in Solvent-Free Systems

Iron(III) triflate [Fe(OTf)₃] acts as a Lewis acid catalyst, enabling Boc protection under solvent-free conditions.

Conditions :

  • Catalyst : Fe(OTf)₃ (1 mol%)
  • Solvent : Neat
  • Temperature : Room temperature
  • Time : 5 minutes

Yield : 99%.

Green Chemistry Approaches

Nano-Fe₃O₃ Catalysis

Nano-iron oxide particles provide a recyclable, eco-friendly alternative with high efficiency.

Conditions :

  • Catalyst : Nano-Fe₃O₄ (3 mol%)
  • Solvent : Ethanol
  • Temperature : Room temperature
  • Time : 30 minutes

Yield : 95%.

Ionic Liquid-Mediated Reactions

Ionic liquids like [TPA][Pro] facilitate Boc protection without requiring additional solvents.

Conditions :

  • Catalyst : [TPA][Pro] (0.02 mmol)
  • Solvent : Neat
  • Temperature : Room temperature
  • Time : 13 minutes

Yield : 99%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Classical Boc Protection THF, triethylamine, 24h 85–97% Simple setup, high purity Long reaction time
Guanidine Catalysis EtOH, 35°C, 15min 96% Fast, mild conditions Requires catalyst removal
Fe(OTf)₃ Solvent-Free Neat, rt, 5min 99% Solvent-free, high yield Catalyst cost
Nano-Fe₃O₄ EtOH, rt, 30min 95% Recyclable catalyst Moderate yield
Ionic Liquid [TPA][Pro], rt, 13min 99% Solvent-free, rapid Ionic liquid synthesis required

Optimization and Troubleshooting

Purification Challenges

  • Issue : Co-elution of byproducts in column chromatography.
  • Solution : Use gradient elution (hexane → ethyl acetate) or recrystallize from acetone/hexane.

Moisture Sensitivity

  • Issue : Hydrolysis of Boc₂O in aqueous systems.
  • Solution : Employ anhydrous solvents and molecular sieves.

Scale-Up Considerations

  • Industrial Adaptation : Replace column chromatography with crystallization for cost-effective bulk production.

Recent Advances

Flow Chemistry

Continuous-flow systems enable precise control over Boc protection kinetics, minimizing side reactions and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This compound’s distinct structure allows for selective reactions and applications that may not be achievable with other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (4-hydroxynaphthalen-1-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-hydroxynaphthalen-1-amine with tert-butyl carbamate derivatives under mild basic conditions. Optimization includes adjusting reaction temperature (25–60°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents. Catalytic agents like DMAP may enhance coupling efficiency . Purity is monitored via HPLC (>95% threshold) .

Q. How can structural characterization of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate be performed to confirm its identity?

  • Methodological Answer : Use a combination of techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic proton environments and carbamate carbonyl signals (e.g., δ ~150–155 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the expected molecular formula (e.g., C15_{15}H17_{17}NO3_3) .
  • X-ray Crystallography : If crystalline, SHELX software (SHELXL/SHELXS) can refine structural parameters .

Q. What safety protocols should be followed when handling tert-butyl (4-hydroxynaphthalen-1-yl)carbamate in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
  • Storage : Store in sealed containers at RT, away from moisture and incompatible reagents (e.g., strong acids/bases) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., carbamate carbonyl as an electrophilic center) .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric compatibility .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess solvent polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for tert-butyl (4-hydroxynaphthalen-1-yl)carbamate derivatives?

  • Methodological Answer :

  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Disorder Modeling : Apply PART/SUMP restraints for disordered tert-butyl groups .
  • Validation Tools : Check Rint_{int} and CCDC validation reports to ensure data consistency .

Q. How does the hydroxyl group in tert-butyl (4-hydroxynaphthalen-1-yl)carbamate influence its biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values of hydroxylated vs. deoxygenated analogs in enzymatic assays (e.g., kinase inhibition) .
  • Hydrogen Bonding Analysis : Use X-ray co-crystallization or NMR titration to map interactions between the hydroxyl group and active-site residues .
  • Metabolic Stability : Assess oxidative metabolism via liver microsome assays; hydroxylation may enhance solubility but reduce half-life .

Q. What experimental approaches can validate the stability of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., naphthol derivatives) .
  • Kinetic Analysis : Calculate rate constants (k) for carbamate hydrolysis using UV-Vis spectroscopy at λmax_{max} ~270 nm .
  • Stabilizers : Test additives (e.g., antioxidants like BHT) to prolong shelf life in acidic media .

Key Considerations for Researchers

  • Data Reproducibility : Cross-validate synthetic routes and analytical data with independent techniques (e.g., NMR + HRMS) .
  • Biological Assays : Pre-solubilize in DMSO for cell-based studies, ensuring final concentration ≤0.1% to avoid cytotoxicity .
  • Ethical Compliance : Use only for non-medical research per safety guidelines .

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